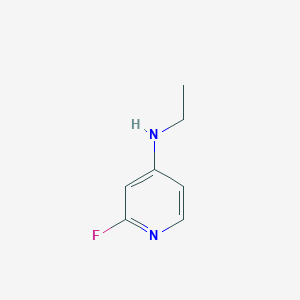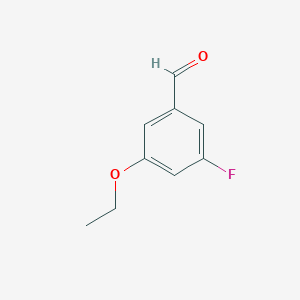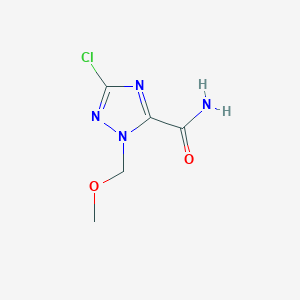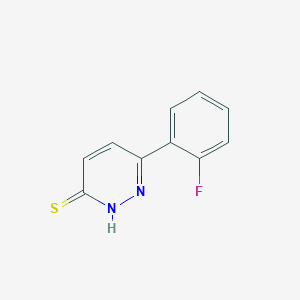
6-(2-Fluorophenyl)pyridazine-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, the step of attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate was reported to proceed (71%) and afforded a compound that is a mixture of keto-enol .Molecular Structure Analysis
The negative potential region in similar compounds is usually related to the lone pair of electronegative atoms . The negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied extensively . For example, diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine scaffolds, are reported to exhibit a wide range of pharmacological applications .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
6-(2-Fluorophenyl)pyridazine-3-thiol, a pyridazine derivative, is part of a broader class of compounds that have shown significant biological activities, including antimicrobial and antitumor effects. Derivatives synthesized from pyridazine compounds have been evaluated for their potential in treating various diseases and conditions.
For instance, compounds synthesized from reactions involving pyridazine derivatives demonstrated good to moderate antimicrobial activity against a range of pathogens. This suggests that this compound derivatives could be explored further for their antimicrobial properties (Bayrak et al., 2009). Additionally, some pyridazine derivatives have shown promising antiproliferative activity against cancer cell lines, indicating potential antitumor applications (Bhat et al., 2009).
Antioxidant and Anti-inflammatory Properties
Recent studies have also highlighted the antioxidant and anti-inflammatory properties of pyridazine derivatives. These compounds exhibited significant activity against oxidative stress and inflammation, which are key factors in various chronic diseases (Shehab et al., 2018). Such findings suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting oxidative damage and inflammation.
Heterocyclic Chemistry and Drug Design
In heterocyclic chemistry, pyridazine derivatives, including this compound, are crucial for developing novel drugs. Their unique structural features make them suitable candidates for designing compounds with enhanced biological activities. For example, they have been used as scaffolds to synthesize new molecules with potential inhibitory effects on various diseases, showcasing the versatility of pyridazine derivatives in medicinal chemistry and drug design (Enguehard-Gueiffier et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGDIUUJNPSCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1489935.png)
![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)

![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)
![(2R)-2-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1489943.png)
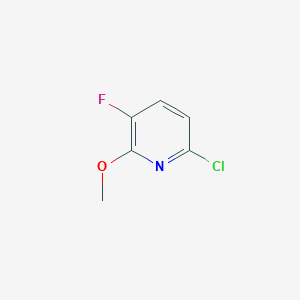
![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
